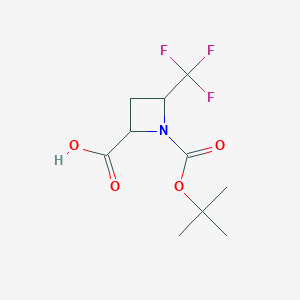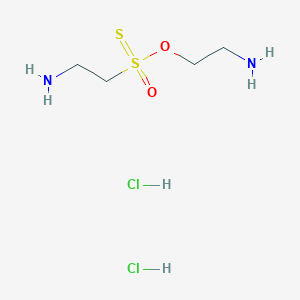![molecular formula C23H24N2OSi B15201049 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is a chemical compound with a complex structure that includes aromatic rings and a silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole typically involves the reaction of benzimidazole with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups at the silyl ether position.
Applications De Recherche Scientifique
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings in the structure may also play a role in binding to biological targets, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-2H-benzimidazole
- 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-imidazole
Uniqueness
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is unique due to its specific combination of a silyl ether group and benzimidazole core. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C23H24N2OSi |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3H-benzimidazol-5-yloxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C23H24N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-18-14-15-21-22(16-18)25-17-24-21/h4-17H,1-3H3,(H,24,25) |
Clé InChI |
MHQMRDMLHMNCJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)N=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)


![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)




![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)


![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)

